molecular formula C5H7BO3 B151840 5-Methylfuran-2-boronic acid CAS No. 62306-79-0

5-Methylfuran-2-boronic acid

Cat. No.: B151840
CAS No.: 62306-79-0
M. Wt: 125.92 g/mol
InChI Key: LMJIDBVSSSPRII-UHFFFAOYSA-N
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Description

5-Methylfuran-2-boronic acid is an organic compound with the molecular formula C5H7BO3. It is a derivative of furan, a heterocyclic aromatic organic compound, and contains a boronic acid functional group. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Mechanism of Action

Target of Action

5-Methylfuran-2-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, and the primary targets of this compound are the carbon atoms involved in this bond formation .

Mode of Action

In the Suzuki-Miyaura coupling reaction, this compound acts as a nucleophile, donating its organoboron group to the palladium catalyst . This process, known as transmetalation, results in the formation of a new carbon-carbon bond .

Biochemical Pathways

Instead, it is a synthetic method used to construct complex organic molecules, which may then interact with various biochemical pathways depending on their structure .

Pharmacokinetics

The properties of the compound, such as its stability and solubility, can influence its behavior in a reaction mixture .

Result of Action

The primary result of this compound’s action in a Suzuki-Miyaura coupling reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of complex organic molecules, which can have a wide range of molecular and cellular effects depending on their structure .

Action Environment

The action of this compound in a Suzuki-Miyaura coupling reaction can be influenced by various environmental factors. For example, the reaction typically requires a palladium catalyst and a base, and the choice of these components can affect the reaction’s efficiency . Additionally, the reaction is often performed in an organic solvent, and the choice of solvent can also have a significant impact on the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylfuran-2-boronic acid can be synthesized through several methods. One common approach involves the borylation of 5-methylfuran using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, often at room temperature, and in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The purification of the product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Methylfuran-2-boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.

    Oxidation: The methyl group in this compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as hydrogen peroxide.

    Substitution: The boronic acid group can participate in substitution reactions, forming various derivatives depending on the reagents used.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Bases: Such as potassium carbonate in coupling reactions.

Major Products

    Biaryls: Formed through Suzuki-Miyaura coupling.

    Aldehydes and Carboxylic Acids: Formed through oxidation of the methyl group.

Scientific Research Applications

5-Methylfuran-2-boronic acid has several applications in scientific research:

    Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where it serves as a building block for the synthesis of biologically active molecules.

    Material Science: It is used in the synthesis of materials with specific electronic or optical properties.

    Chemical Biology: The compound is used in the study of biological systems, particularly in the development of probes and sensors.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-boronic acid: Similar structure but without the methyl group.

    Thiophene-2-boronic acid: Contains a sulfur atom instead of oxygen in the heterocyclic ring.

    Pyrrole-2-boronic acid: Contains a nitrogen atom in the heterocyclic ring.

Uniqueness

5-Methylfuran-2-boronic acid is unique due to the presence of the methyl group, which can influence its reactivity and the types of reactions it undergoes. The methyl group can also affect the compound’s solubility and stability, making it distinct from other boronic acids.

Properties

IUPAC Name

(5-methylfuran-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BO3/c1-4-2-3-5(9-4)6(7)8/h2-3,7-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJIDBVSSSPRII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(O1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370262
Record name 5-Methylfuran-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62306-79-0
Record name 5-Methylfuran-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-2-furanboronic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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